![molecular formula C10H19BO4 B1420424 Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate CAS No. 1150561-77-5](/img/structure/B1420424.png)
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
Overview
Description
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
“Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate” is likely used as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic compounds including pharmaceuticals and polymers .
Transesterification Reactions
This compound may also be involved in transesterification reactions. These reactions are essential in the production of biodiesel and the modification of fats and oils .
Synthesis of Aminothiazoles
Aminothiazoles are important in medicinal chemistry for their potential as γ-secretase modulators. This compound could be used in the preparation of such structures .
JAK2 Inhibitors for Myeloproliferative Disorders
The compound might be used in the synthesis of amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors. These inhibitors can be used for therapy in myeloproliferative disorders .
Diels-Alder Reactions
It can be used in Diels-Alder reactions with styrene and trans-β-nitrostyrene, which are significant carbon-carbon bond-forming reactions used in the synthesis of various cyclic compounds .
Fluorescent Probes and Analytical Reagents
The compound may serve as a fluorescent probe or an analytical reagent due to its chemical structure which allows it to interact with light and other substances in a way that can be measured and analyzed .
Mechanism of Action
Target of Action
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a boronic ester derivative. The primary targets of this compound are alkyl or aryl alkynes and alkenes . These targets play a crucial role in various chemical reactions, particularly in the formation of complex organic compounds.
Mode of Action
This compound interacts with its targets through a process known as hydroboration . In the presence of transition metal catalysts, it adds across the carbon-carbon triple or double bond of alkynes or alkenes, respectively . This interaction results in the formation of organoboron compounds, which can undergo further reactions.
Biochemical Pathways
The hydroboration of alkyl or aryl alkynes and alkenes leads to the formation of organoboron compounds . These compounds can participate in various biochemical pathways, including coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . The resulting aryl boronates can be used in Suzuki-Miyaura cross-coupling reactions, leading to the formation of biaryl compounds.
Result of Action
The result of the action of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is the formation of organoboron compounds . These compounds are valuable intermediates in organic synthesis, leading to the production of a wide range of complex organic compounds.
Action Environment
The action of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate can be influenced by various environmental factors. For instance, the presence of transition metal catalysts is crucial for its interaction with alkyl or aryl alkynes and alkenes . Additionally, the reaction conditions, such as temperature and solvent, can also affect the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO4/c1-9(2)10(3,4)15-11(14-9)7-6-8(12)13-5/h6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDXLJYTYJQFJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674907 | |
Record name | Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1150561-77-5 | |
Record name | Methyl 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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